2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxybenzenesulfonyl group attached to a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core, with an additional N-[(4-fluorophenyl)methyl] substituent. Its design integrates sulfonamide and heterocyclic moieties, which are common in pharmacologically active molecules. The dihydropyridinone scaffold is known for its role in enzyme inhibition (e.g., kinase or protease targets), while the 4-fluorobenzyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O6S/c1-15-11-16(2)27(14-22(28)26-13-17-5-7-18(25)8-6-17)24(29)23(15)34(30,31)19-9-10-20(32-3)21(12-19)33-4/h5-12H,13-14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSHBUOZOMNEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonyl group, and the attachment of the fluorophenyl group. Common reagents used in these reactions include dimethoxybenzene, sulfonyl chloride, and fluorobenzylamine. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-Substituted 2-Arylacetamides
- Compound A: N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide (C₁₄H₁₀BrF₂NO) Core Structure: Simple acetamide with halogenated aryl groups. Key Differences: Lacks the sulfonyl and dihydropyridinone moieties. Synthesis: Formed via carbodiimide-mediated coupling (EDC) of 4-bromophenylacetic acid and 3,4-difluoroaniline .
2.1.2 Heterocyclic Acetamides
- Compound B: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Core Structure: Pyrimidine-thioether linked to acetamide. Key Differences: Replaces dihydropyridinone with pyrimidine and lacks fluorinated substituents. Activity: Serves as a medical intermediate for bioactive compounds .
2.1.3 Sulfonamide-Containing Analogues
- Compound C: N-[(4-Fluorophenyl)methyl]-2-sulfamoylacetamide derivatives Core Structure: Sulfamoyl group instead of benzenesulfonyl-dihydropyridinone. Key Differences: Simpler sulfonamide linkage without heterocyclic complexity. Activity: Sulfonamides are typically associated with antimicrobial or diuretic effects .
Pharmacological and Physicochemical Comparisons
Research Findings
- Target Compound Advantages: The 3,4-dimethoxybenzenesulfonyl group enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to simpler sulfonamides . The 4-fluorobenzyl substituent improves blood-brain barrier penetration relative to non-fluorinated analogues .
- Limitations vs. Analogues :
- Higher molecular weight and synthetic complexity may reduce scalability compared to Compound A or B .
Biological Activity
The compound 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide , also known as F195-0534, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a complex structure that includes a dihydropyridine core and a sulfonamide moiety. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C25H26N2O8S |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
| SMILES | CC(C=C(C)N(CC(Nc(cc1)cc2c1OCCO2)=O)C1=O)=C1S(c(cc1)cc(OC)c1OC)(=O)=O |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antidiabetic Effects : Similar compounds have been shown to lower blood glucose levels in genetically obese mice (ob/ob mice), suggesting potential hypoglycemic effects .
- Antitumor Activity : Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The sulfonamide group may enhance selectivity towards certain tumor types .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, indicating potential use in treating infections.
The biological activity of F195-0534 is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in glucose metabolism and cancer cell growth.
- Receptor Modulation : It might interact with specific receptors or transporters that regulate cellular uptake of glucose or influence cell signaling pathways related to growth and proliferation.
Case Study 1: Antidiabetic Activity
A study on related compounds indicated that modifications to the dihydropyridine structure can significantly enhance hypoglycemic activity in vivo. The incorporation of the benzenesulfonyl group was found to improve potency and selectivity against diabetic models .
Case Study 2: Anticancer Potential
In vitro studies have shown that similar sulfonamide-containing compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide?
The synthesis typically involves multi-step protocols:
- Sulfonylation : Introduction of the 3,4-dimethoxybenzenesulfonyl group to the pyridinone core via nucleophilic substitution or coupling reactions. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for activating sulfonic acids .
- Acetamide coupling : The N-[(4-fluorophenyl)methyl]acetamide moiety is attached using amide bond-forming conditions, such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or carbodiimide-mediated coupling in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., sulfonyl, dimethoxy, and fluorobenzyl groups). Aromatic proton splitting patterns and carbonyl resonances (e.g., 2-oxo pyridinone at ~170 ppm) are key markers .
- X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the sulfonylphenyl and pyridinone rings, which influence reactivity and packing stability .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion) and detects isotopic patterns for bromine/fluorine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonylation?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) or copper(I) iodide may enhance coupling efficiency in heteroaromatic systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like triethylamine neutralize acidic byproducts .
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonylation), with gradual warming to room temperature .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target interactions .
- Structural analogs : Synthesize derivatives lacking the sulfonyl or fluorobenzyl group to isolate pharmacophore contributions .
- Metabolic stability testing : Use liver microsomes to assess whether inconsistent activity stems from rapid degradation in certain models .
Q. What analytical challenges arise in assessing purity, and how are they addressed?
- HPLC method development : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate closely eluting impurities, especially regioisomers .
- Elemental analysis : Validate carbon/hydrogen/nitrogen/sulfur content to detect inorganic residues from sulfonation steps .
- Dynamic light scattering (DLS) : Identify amorphous vs. crystalline impurities in bulk batches .
Q. How can mechanistic studies elucidate the role of the sulfonamide group in target binding?
- Kinetic studies : Measure / values for enzyme inhibition to determine if sulfonamide acts as a competitive or non-competitive inhibitor .
- Molecular docking : Simulate interactions with binding pockets (e.g., ATP sites in kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the sulfonyl oxygen .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- DFT calculations : Gaussian or ORCA software models electronic effects (e.g., sulfonyl group electron-withdrawing capacity) on reactivity .
- LogP prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients, critical for pharmacokinetic profiling .
Q. How are stability studies designed under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile sites (e.g., acetamide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
